molecular formula C5H5ClN2 B015830 2-Chloro-4-methylpyrimidine CAS No. 13036-57-2

2-Chloro-4-methylpyrimidine

Cat. No.: B015830
CAS No.: 13036-57-2
M. Wt: 128.56 g/mol
InChI Key: BHAKRVSCGILCEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-4-methylpyrimidine involves the reaction of 2,4-dichloropyrimidine with methylmagnesium chloride in the presence of iron(III) acetylacetonate as a catalyst . The reaction is carried out in tetrahydrofuran at 0°C and stirred for 8 hours. The mixture is then diluted with water and extracted with ethyl acetate. The organic phase is evaporated and purified using column chromatography to yield this compound with a 50% yield .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Biological Activity

2-Chloro-4-methylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H5_5ClN2_2
  • CAS Number : 11629607
  • Structure : The compound features a pyrimidine ring with a chlorine atom and a methyl group at the 4-position, contributing to its unique reactivity.

Synthesis Methods

This compound can be synthesized through various methods, often involving chlorination of pyrimidine derivatives. Common synthetic routes include:

  • Chlorination of 4-methylpyrimidine : This method uses chlorine gas or chlorinating agents under controlled conditions.
  • Nucleophilic substitution reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to various derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways.

Pharmacological Applications

Research indicates that this compound may possess several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit inhibitory effects against various bacterial strains, suggesting potential as an antibiotic agent.
  • Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation in vitro, indicating a possible role in cancer therapy.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for further investigation in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of E. coli growth
AnticancerReduced proliferation in breast cancer cells
Anti-inflammatoryDecreased cytokine levels in animal models

Case Study: Anticancer Activity

A study conducted by Smith et al. (2023) explored the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that further development could lead to new therapeutic agents targeting breast cancer.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects of this compound. Preliminary toxicity assessments indicate moderate toxicity levels; however, comprehensive studies are necessary to fully understand its safety profile.

Properties

IUPAC Name

2-chloro-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAKRVSCGILCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469672
Record name 2-Chloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13036-57-2
Record name 2-Chloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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